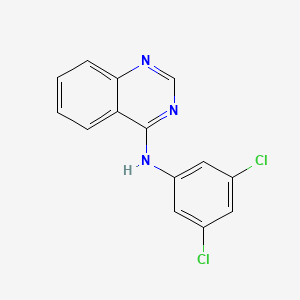

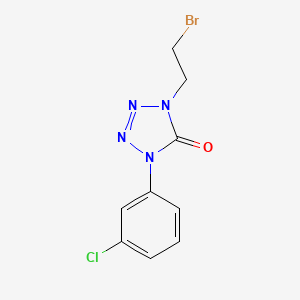

![molecular formula C20H22N2O3 B5570649 N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide belongs to a class of organic compounds known for their diverse range of biological activities and chemical properties. These compounds typically include various functional groups that contribute to their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Rajagopal et al. (2003) detailed the synthesis of a carcinogen model compound, showcasing the complexity involved in constructing such molecules, including the use of catalysts like Mo(CO)6 for specific oxidation steps (Rajagopal et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an indole core, often substituted with various groups that significantly influence their physical and chemical properties. Techniques like FT-IR, 1H-NMR, and mass spectroscopy are commonly used for structural characterization, as demonstrated by Gopi and Dhanaraju (2020) in their synthesis and analysis of antioxidant acetamide derivatives (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. Their reactivity is often influenced by the substituents on the indole core and the presence of acetamide groups. The study by Hino et al. (1990) on the reactions of cyclic tautomers of indoleacetamides to synthesize derivatives provides insights into the types of chemical transformations these molecules can undergo (Hino et al., 1990).

Applications De Recherche Scientifique

Anti-proliferative Activities

Research on compounds structurally related to N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide has demonstrated significant anti-proliferative effects. A study isolated compounds from Selaginella pulvinata that could inhibit the growth of SK-mel-110 cells and induce apoptosis in vitro by up-regulating the expression of inhibitor of growth family member 4 (Wang et al., 2016).

Antioxidant Properties

Compounds with similar structures have been synthesized and evaluated for their antioxidant activity. For example, a study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and screened them for antioxidant activity, revealing considerable activity in methods such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Among the synthesized compounds, some showed remarkable activity at low concentrations due to the attachment of halogens at the appropriate place in the phenyl ring, suggesting these could serve as effective side chains for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Potential in Antiulcer Medication

N-phenoxypropylacetamide derivatives, related in structure to N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide, have been synthesized and shown to possess both gastric acid antisecretory and cytoprotective properties. Structure-activity studies identified specific derivatives with significant potential for development and clinical evaluation as antiulcer agents, highlighting the therapeutic versatility of this chemical class (Ueda et al., 1990).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for analogues of compounds like N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide have been reported. These approaches aim to minimize environmental impact while producing potential analgesic and antipyretic agents, showcasing the commitment to sustainable pharmaceutical development (Reddy et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-3H-indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-9-10-18-17(13-14)19(21-15(2)23)20(24)22(18)11-6-12-25-16-7-4-3-5-8-16/h3-5,7-10,13,19H,6,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGFQBOVUULRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)